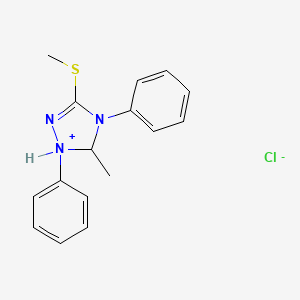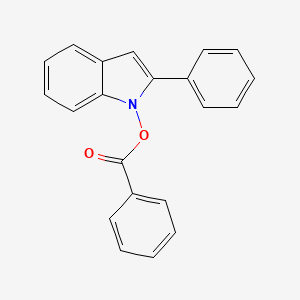
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is a synthetic organic compound characterized by its unique structure, which includes a butan-2-ylidene group attached to a tetrachlorocyclopenta-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene typically involves the reaction of tetrachlorocyclopentadiene with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the butan-2-ylidene group. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or thiol compounds in a polar solvent like ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiol-substituted derivatives.
Scientific Research Applications
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Butan-2-ylidene benzohydrazides: These compounds share the butan-2-ylidene group but differ in their core structure, which includes a benzohydrazide moiety.
2-(Butan-2-ylidene)hydrazinecarboxamide: Similar in having the butan-2-ylidene group but with a hydrazinecarboxamide core.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Contains the butan-2-ylidene group attached to a dinitrophenyl hydrazine core.
Uniqueness
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is unique due to its tetrachlorocyclopenta-1,3-diene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butan-2-ylidene compounds and contributes to its specific applications and effects .
Properties
CAS No. |
54624-23-6 |
|---|---|
Molecular Formula |
C9H8Cl4 |
Molecular Weight |
258.0 g/mol |
IUPAC Name |
5-butan-2-ylidene-1,2,3,4-tetrachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H8Cl4/c1-3-4(2)5-6(10)8(12)9(13)7(5)11/h3H2,1-2H3 |
InChI Key |
DWOAQDIGGQNIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
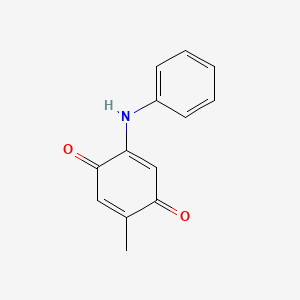
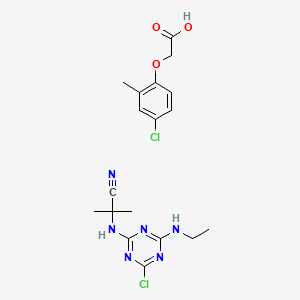

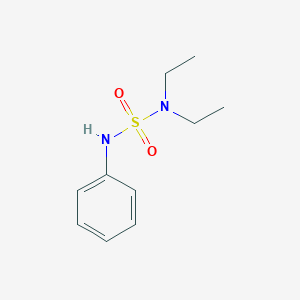


![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
